Methyl 2-bromo-2-(3-bromophenyl)acetate
Overview
Description
Methyl 2-bromo-2-(3-bromophenyl)acetate is an organic compound with the molecular formula C9H8Br2O2. It is a brominated ester, often used in organic synthesis due to its reactivity and functional group compatibility. This compound is characterized by the presence of two bromine atoms, one on the phenyl ring and the other on the alpha carbon of the ester group.
Mechanism of Action
Mode of Action
It is known that methyl bromoacetate, a related compound, is an alkylating agent and has been used to alkylate phenol and amino groups . It can be inferred that Methyl 2-bromo-2-(3-bromophenyl)acetate might have a similar mode of action.
Biochemical Pathways
Methyl bromoacetate, a related compound, is commonly used as a reagent in the chemical modification of histidine , suggesting that it may interact with biochemical pathways involving this amino acid.
Biochemical Analysis
Biochemical Properties
Methyl 2-bromo-2-(3-bromophenyl)acetate is an alkylating agent . It has been used to alkylate phenol and amino groups . Moreover, it can be used to make vitamins and pharmaceutical drugs . It is commonly used as a reagent in the chemical modification of histidine .
Cellular Effects
It is known that it can be toxic by ingestion and inhalation . It can also irritate the skin and eyes .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an alkylating agent . It reacts with the conjugate base of (methylmethoxycarbene)pentacarbonylchromium (0) to yield alkylated carbene complexes .
Temporal Effects in Laboratory Settings
It is known that it is incompatible with acids, bases, oxidizing agents, and reducing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-2-(3-bromophenyl)acetate typically involves the bromination of methyl 2-(3-bromophenyl)acetate. This can be achieved through the reaction of methyl 2-(3-bromophenyl)acetate with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-2-(3-bromophenyl)acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted esters or amides.
Reduction: Formation of primary alcohols.
Oxidation: Formation of quinones or carboxylic acids.
Scientific Research Applications
Methyl 2-bromo-2-(3-bromophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated analogs of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromoacetate: Similar in structure but lacks the bromine atom on the phenyl ring.
Ethyl 2-bromoacetate: An ethyl ester analog with similar reactivity.
Methyl 2-(2-bromophenyl)acetate: A positional isomer with the bromine atom on the ortho position of the phenyl ring.
Uniqueness
Methyl 2-bromo-2-(3-bromophenyl)acetate is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for diverse chemical transformations. This dual bromination provides additional sites for functionalization, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-bromo-2-(3-bromophenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTMFNLQELTQHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163339-67-1 | |
Record name | methyl 2-bromo-2-(3-bromophenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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